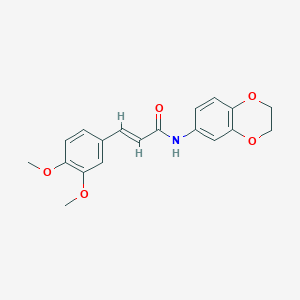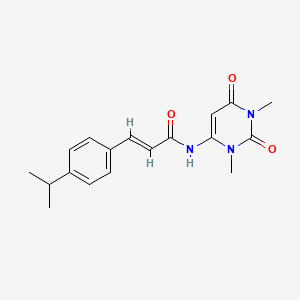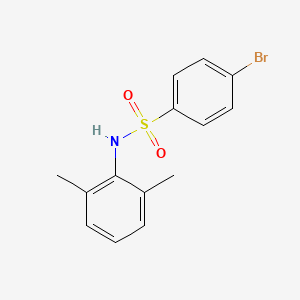
N-(4-acetylphenyl)-2-(3,4-diethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-2-(3,4-diethoxyphenyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as AEDPA and belongs to the class of acetanilide derivatives. AEDPA is synthesized through a multi-step process and has been studied for its mechanism of action and physiological effects.
作用機序
The mechanism of action of AEDPA is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are involved in inflammation, pain, and fever, and their inhibition by AEDPA may contribute to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
AEDPA has been found to have a range of biochemical and physiological effects. In addition to its anti-inflammatory, analgesic, and antipyretic effects, AEDPA has been found to have antioxidant properties, which may contribute to its potential as an anticancer agent. AEDPA has also been found to have neuroprotective effects, which may have implications for the treatment of neurological disorders.
実験室実験の利点と制限
AEDPA has several advantages for laboratory experiments, including its relatively low cost and availability. However, the synthesis of AEDPA is a complex process that requires expertise in organic chemistry, and the compound may be difficult to purify. Furthermore, the mechanism of action of AEDPA is not fully understood, which may limit its potential therapeutic applications.
将来の方向性
There are several potential future directions for research on AEDPA. One area of interest is the development of more efficient and cost-effective synthesis methods for AEDPA. Another area of interest is the elucidation of the mechanism of action of AEDPA, which may lead to the development of more targeted therapeutic applications. Furthermore, the potential neuroprotective and anticancer effects of AEDPA warrant further investigation. Overall, AEDPA is a promising compound for scientific research with potential therapeutic applications in a range of fields.
合成法
The synthesis of AEDPA involves several steps, including the reaction of 4-acetylphenylamine with ethyl orthoformate, followed by the addition of 3,4-diethoxybenzaldehyde. The resulting product is then subjected to a series of reactions, including hydrolysis, reduction, and acetylation, to yield AEDPA. The synthesis of AEDPA is a complex process that requires expertise in organic chemistry.
科学的研究の応用
AEDPA has been studied for its potential therapeutic applications, including its anti-inflammatory, analgesic, and antipyretic effects. AEDPA has also been found to have antibacterial and antifungal properties. Furthermore, AEDPA has been studied for its potential as an anticancer agent, with promising results in preclinical studies.
特性
IUPAC Name |
N-(4-acetylphenyl)-2-(3,4-diethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-4-24-18-11-6-15(12-19(18)25-5-2)13-20(23)21-17-9-7-16(8-10-17)14(3)22/h6-12H,4-5,13H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAGFVFIOQPEIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)C(=O)C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-methyl-N'-[(3-methylphenoxy)acetyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B5725108.png)

![4-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5725123.png)
![5-[(3-methoxyphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5725131.png)




![N-(2-methoxyphenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5725166.png)


